molecular formula C6H10O3 B1600431 4-Acetoxybutyraldehyde CAS No. 6564-95-0

4-Acetoxybutyraldehyde

Cat. No. B1600431
CAS RN: 6564-95-0
M. Wt: 130.14 g/mol
InChI Key: OZTUJRSHRYXRFW-UHFFFAOYSA-N
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Patent
US04016201

Procedure details

The procedure in Example 1 was followed but instead of the acetoxybutyraldehyde isomer mixture, 4-acetoxybutyraldehyde was employed and the hydrogenation was carried out in the presence of 5% by weight of methanol. After a hydrogenation time of 35 minutes, and after filtering off the catalyst and freeing the filtrate from methanol, 4-acetoxybutan-1-ol was obtained in 99% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC(CC)C=O)(=O)C.[C:10]([O:13][CH2:14][CH2:15][CH2:16][CH:17]=[O:18])(=[O:12])[CH3:11]>CO>[C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After a hydrogenation time of 35 minutes, and after filtering off the catalyst
Duration
35 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.